![molecular formula C30H54O6 B15175948 [(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate CAS No. 93894-02-1](/img/structure/B15175948.png)
[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate
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Overview
Description
[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate is a complex organic compound characterized by its unique structure, which includes two fused tetrahydrofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate typically involves a multi-step process. One common method starts with the preparation of the core structure, which is a fused bis-tetrahydrofuran. This can be achieved through the cyclization of appropriate precursors under acidic conditions. For example, the reaction of d-mannitol with benzoyl chloride in pyridine, followed by treatment with p-toluenesulfonic acid in 1,1,2,2-tetrachloroethane at reflux, yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether linkages, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Mechanism of Action
The mechanism by which [(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s ester and ether linkages allow it to interact with various enzymes and receptors, potentially modulating biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes.
Comparison with Similar Compounds
[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate can be compared with other similar compounds, such as:
[(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl dibenzoate]: This compound has a similar core structure but different ester groups, leading to variations in its chemical and biological properties.
[(3R,3aR,6R,6aR)-3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan]: Another related compound with different substituents, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific ester groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate is a complex organic compound with significant biological activity. It exhibits properties that make it a candidate for various therapeutic applications. This article explores its biological activity through detailed research findings and data tables.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C30H54O6 |
Molecular Weight | 510.7 g/mol |
CAS Number | 93894-02-1 |
IUPAC Name | This compound |
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets. The unique ester and ether linkages allow it to modulate various biological pathways. Notably:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes through its lipophilic properties.
- Enzyme Interaction : It may act as an inhibitor or modulator for certain enzymes involved in metabolic pathways.
Antimicrobial Efficacy
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens.
Case Study: Efficacy Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
This data indicates that the compound is particularly effective against Staphylococcus aureus at lower concentrations compared to other strains.
Cytotoxicity and Cell Viability
In vitro studies have assessed the cytotoxic effects of the compound on human cell lines.
Results from Cell Viability Assays
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
A549 | 20 |
The IC50 values suggest that the compound has a moderate cytotoxic effect on cancer cell lines while exhibiting selectivity.
Comparison with Related Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
Comparative Analysis
Compound | Antimicrobial Activity (MIC) | IC50 (µM) |
---|---|---|
[(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-3-yldibenzonate] | 64 µg/mL | 35 |
[(3R,3aS)-Hexahydrofuro[2,3-b]furan] | 128 µg/mL | 40 |
The comparison indicates that [(3R,3aR,6R,6aR)-6-dodecanoyloxy...] shows superior antimicrobial activity against certain strains while maintaining a lower cytotoxicity profile.
Properties
CAS No. |
93894-02-1 |
---|---|
Molecular Formula |
C30H54O6 |
Molecular Weight |
510.7 g/mol |
IUPAC Name |
[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate |
InChI |
InChI=1S/C30H54O6/c1-3-5-7-9-11-13-15-17-19-21-27(31)35-25-23-33-30-26(24-34-29(25)30)36-28(32)22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24H2,1-2H3/t25-,26-,29-,30-/m1/s1 |
InChI Key |
PVLSEUVJZATYSQ-OIWKEWRZSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OC(=O)CCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
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